molecular formula C19H25BClNO4 B577880 tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256359-94-0

tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B577880
CAS No.: 1256359-94-0
M. Wt: 377.672
InChI Key: KFBYQSLSUBWFNK-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Interplay

The molecular architecture of this compound exhibits a complex arrangement of multiple functional domains that work synergistically to define its chemical behavior. The compound possesses a molecular formula of C₁₉H₂₅BClNO₄ with a molecular weight of 377.67 grams per mole, indicating a substantial molecular structure with diverse functional capabilities. The central indole heterocycle serves as the primary scaffold, providing both aromatic stability and reactive sites for further chemical transformations. This bicyclic system consists of a benzene ring fused to a pyrrole ring, creating a planar aromatic framework that exhibits electron-rich characteristics typical of indole derivatives.

The chlorine substituent at the 4-position of the indole ring introduces significant electronic and steric effects that influence the compound's reactivity profile. Chlorine, being an electron-withdrawing halogen, creates an electron-deficient region in the aromatic system while simultaneously providing a handle for nucleophilic substitution reactions. The positioning of this halogen substituent at the 4-position places it in close proximity to the boronate ester functionality at the 3-position, potentially creating unique electronic interactions that could influence the reactivity of both functional groups. This spatial arrangement suggests possible intramolecular interactions that may affect the compound's conformational preferences and chemical stability.

The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group commonly known as a pinacol boronate ester, represents a crucial functional element that enables cross-coupling reactions. This boronate ester consists of a boron atom coordinated within a cyclic framework formed by two oxygen atoms and four methyl substituents, creating a stable yet reactive organoboron species. The tetramethyl substitution pattern enhances the stability of the boronate ester by providing steric protection around the boron center while maintaining its electrophilic character necessary for palladium-catalyzed cross-coupling reactions. The attachment of this boronate ester to the 3-position of the indole ring creates an electron-rich carbon-boron bond that can participate in various coupling reactions under appropriate catalytic conditions.

The tert-butyl carboxylate protecting group attached to the nitrogen atom of the indole ring serves multiple functions within the molecular architecture. This bulky protecting group prevents unwanted reactions at the nitrogen center while providing solubility enhancement and purification advantages during synthetic procedures. The tert-butyl group's steric bulk creates a significant conformational influence on the overall molecular shape, potentially affecting the compound's crystallization behavior and solution-phase conformations. Additionally, the carboxylate linkage introduces an electron-withdrawing effect that modulates the electron density of the indole ring system, influencing the reactivity of both the chlorine substituent and the boronate ester functionality.

Table 1: Molecular Properties and Structural Features

Property Value Reference
Molecular Formula C₁₉H₂₅BClNO₄
Molecular Weight 377.67 g/mol
CAS Registry Number 1256359-94-0
MDL Number MFCD16036140
Functional Groups Indole, Boronate Ester, Carboxylate, Halogen

IUPAC Nomenclature and Stereochemical Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features and substitution patterns. The complete IUPAC name, this compound, systematically identifies each structural component and its position within the molecular framework. The nomenclature begins with the tert-butyl carboxylate designation, indicating the protective ester group attached to the indole nitrogen. The term "4-chloro" specifies the position and identity of the halogen substituent on the indole ring, while "3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)" describes the complex boronate ester substituent at the 3-position of the indole system.

The systematic naming convention reflects the priority rules established by IUPAC, where the indole heterocycle serves as the primary structural framework for numbering purposes. The numbering system begins at the nitrogen atom as position 1, proceeding around the pyrrole ring and continuing through the fused benzene ring. This numbering scheme places the boronate ester at position 3 and the chlorine substituent at position 4, both on the benzene ring portion of the indole system. The precise specification of substituent positions ensures unambiguous identification of the compound's structure and enables clear communication within the scientific community.

From a stereochemical perspective, the compound exhibits several important considerations that influence its three-dimensional structure and reactivity. The indole ring system is inherently planar due to its aromatic character, constraining the spatial arrangement of substituents attached to this framework. However, the boronate ester moiety introduces additional stereochemical complexity through its tetrahedral boron center and cyclic structure. The 4,4,5,5-tetramethyl substitution pattern creates a rigid cyclic framework that adopts a specific conformation to minimize steric interactions between the methyl groups. This conformational preference influences the overall molecular shape and may affect the compound's ability to participate in stereoselective reactions.

The tert-butyl carboxylate group introduces another element of stereochemical consideration through its bulky three-dimensional structure. The tert-butyl group's tetrahedral carbon center with three equivalent methyl substituents creates a spherical steric environment that can influence the compound's conformational preferences and intermolecular interactions. The orientation of this bulky group relative to the indole ring plane affects the compound's overall molecular volume and may influence its solubility characteristics and crystallization behavior. Additionally, the carboxylate linkage introduces a degree of rotational freedom that allows the tert-butyl group to adopt various orientations relative to the indole ring system.

The spatial relationship between the chlorine substituent and the boronate ester group represents a particularly important stereochemical consideration. These two functional groups are positioned on adjacent carbon atoms of the indole ring, creating potential for both electronic and steric interactions. The van der Waals radii of these substituents may result in conformational preferences that minimize steric hindrance while maximizing favorable electronic interactions. This spatial arrangement could influence the compound's reactivity in cross-coupling reactions and may affect the stereochemical outcome of such transformations.

Table 2: Nomenclature and Stereochemical Features

Aspect Description Significance
IUPAC Name This compound Systematic identification
Ring Numbering Nitrogen as position 1, boronate at 3, chlorine at 4 Unambiguous substitution pattern
Planar Framework Aromatic indole system Constrains substituent orientations
Steric Environment Bulky tert-butyl and tetramethyl groups Influences conformation and reactivity

Comparative Analysis with Related Indole-Boronate Esters

The structural characteristics of this compound can be effectively understood through comparison with related indole-boronate ester compounds found in the chemical literature. A systematic examination of structurally similar compounds reveals important trends in molecular design and functional group positioning that influence chemical properties and synthetic utility. The compound tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate represents one member of a broader family of protected indole-boronate esters that differ primarily in the position and nature of additional substituents.

One closely related compound is tert-butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which differs only in the position of the chlorine substituent. This positional isomer, with the chlorine at the 5-position rather than the 4-position, exhibits a molecular formula of C₁₉H₂₅BClNO₄ and molecular weight of 377.67 grams per mole, identical to the target compound but with different electronic and steric properties due to the altered substitution pattern. The 5-chloro derivative places the halogen substituent further from the boronate ester functionality, potentially reducing electronic interactions between these groups while maintaining similar overall molecular properties. This positional difference may result in altered reactivity patterns in cross-coupling reactions and different selectivity profiles in synthetic applications.

Another significant comparison can be made with tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which lacks the chlorine substituent entirely. This simpler analog possesses a molecular formula of C₁₉H₂₆BNO₄ and molecular weight of 343.23 grams per mole, representing a reduction of one chlorine atom compared to the target compound. The absence of the halogen substituent eliminates the electron-withdrawing effects and potential steric interactions associated with the chlorine atom, providing insight into the specific contributions of halogen substitution to the overall molecular properties. This comparison highlights the role of the chlorine substituent in modulating the electronic characteristics of the indole ring system and its influence on boronate ester reactivity.

The examination of related compounds also reveals variations in the boronate ester positioning within the indole framework. For instance, compounds with boronate ester functionality at the 2-position of the indole ring, such as those derived from 4-chloro-N-(BOC)-indole-2-boronic acid, demonstrate alternative substitution patterns that may offer different synthetic advantages. These 2-substituted analogs place the boronate ester adjacent to the indole nitrogen rather than at the 3-position, potentially altering the electronic distribution within the aromatic system and affecting the compound's participation in cross-coupling reactions. The comparison between 2- and 3-substituted boronate esters provides valuable insights into structure-reactivity relationships within this class of compounds.

Table 3: Comparative Analysis of Related Indole-Boronate Esters

Compound Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound (4-chloro-3-boronate) C₁₉H₂₅BClNO₄ 377.67 g/mol 4-position chlorine, 3-position boronate
5-chloro-3-boronate analog C₁₉H₂₅BClNO₄ 377.67 g/mol 5-position chlorine, 3-position boronate
Unsubstituted 3-boronate C₁₉H₂₆BNO₄ 343.23 g/mol No halogen substitution
4-chloro-2-boronate isomer C₁₃H₁₅BClNO₄ 295.53 g/mol 2-position boronate, simpler structure

The structural comparisons reveal important trends in molecular design strategies for indole-boronate ester compounds. The consistent use of tert-butyl carboxylate protection across these analogs demonstrates the importance of nitrogen protection in maintaining compound stability and enabling selective reactions at other positions. The variation in halogen positioning highlights the systematic approach to structure-activity relationship studies, where subtle changes in substitution patterns can provide insights into optimal molecular designs for specific synthetic applications. These comparative analyses support the development of comprehensive understanding of how structural modifications influence the chemical and physical properties of indole-boronate ester compounds.

The examination of related compounds also provides context for understanding the synthetic accessibility and potential applications of the target compound. The existence of multiple analogs with varied substitution patterns suggests well-established synthetic methodologies for accessing this class of compounds, while the structural diversity indicates broad utility in organic synthesis. The comparative analysis demonstrates that the specific combination of 4-chloro substitution and 3-position boronate ester functionality represents a unique structural arrangement within this family of compounds, potentially offering distinct advantages in specific synthetic transformations or target molecule preparations.

Properties

IUPAC Name

tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBYQSLSUBWFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682307
Record name tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-94-0
Record name 1H-Indole-1-carboxylic acid, 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Preparation Methods

Boc Protection of 4-Chloroindole

The synthesis begins with the protection of 4-chloroindole’s nitrogen. Treatment with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like 4-dimethylaminopyridine (DMAP) yields tert-butyl 4-chloro-1H-indole-1-carboxylate. This step proceeds quantitatively under mild conditions (room temperature, dichloromethane).

Halogenation/Triflation at C3

To introduce a leaving group at C3, tert-butyl 4-chloro-1H-indole-1-carboxylate undergoes electrophilic substitution or directed metalation. Bromination using N-bromosuccinimide (NBS) or triflation with triflic anhydride (Tf₂O) are common approaches. For example:

  • Bromination : NBS in dimethylformamide (DMF) at 0°C affords tert-butyl 3-bromo-4-chloro-1H-indole-1-carboxylate.

  • Triflation : Tf₂O with 2,6-lutidine in dichloromethane at −78°C produces the corresponding triflate.

The choice of leaving group impacts subsequent borylation efficiency, with triflates often yielding higher reactivity in palladium-catalyzed reactions.

Miyaura Borylation at C3

The pivotal step involves Miyaura borylation, which installs the pinacol boronate ester. A representative protocol from industrial settings (Ambeed, 2020) proceeds as follows:

Procedure:

  • Reactants :

    • tert-Butyl 3-triflyloxy-4-chloro-1H-indole-1-carboxylate (1.0 equiv)

    • Bis(pinacolato)diboron (1.2 equiv)

    • Potassium acetate (3.0 equiv)

    • PdCl₂(dppf) complex (5 mol%)

    • 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%)

  • Conditions :

    • Solvent: 1,4-Dioxane

    • Temperature: 80°C

    • Duration: 16 hours

    • Atmosphere: Argon

  • Workup :

    • Filtration through Celite.

    • Column chromatography (ethyl acetate/hexanes gradient).

Yield : 90%.

Key Observations:

  • The palladium catalyst system (PdCl₂(dppf) with dppf ligand) ensures efficient transmetallation and minimizes side reactions.

  • Potassium acetate activates the diboron reagent by generating a more nucleophilic borate species.

  • Prolonged heating (16 hours) ensures complete conversion, though shorter durations (3 hours) may suffice for triflate precursors.

Optimization and Reaction Parameters

Catalyst and Ligand Screening

The choice of catalyst and ligand critically influences yield and selectivity. Comparative data from analogous syntheses are summarized below:

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(dppf)dppfKOAcDioxane801690
PdCl₂(dppf)·CH₂Cl₂dppfKOAcDioxane80389

Alternative Borylation Methods

Decarboxylative Borylation

Decarboxylative strategies using N-hydroxyphthalimide esters and bis(pinacolato)diboron under light irradiation (400 nm LED) offer a radical-based pathway. While innovative, yields remain moderate (45–65%), and compatibility with chloro-substituted indoles is untested.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Directing chlorination to C4 requires careful control. The Boc group deactivates the indole ring, favoring electrophilic attack at C4 over C3 or C5. However, competing reactions may occur, necessitating purification via chromatography.

Stability of the Boronate Ester

The pinacol boronate ester is sensitive to protic acids and strong bases. Reactions must be conducted under inert atmospheres, and workup should avoid aqueous acids to prevent protodeboronation.

Scalability

Industrial-scale synthesis (e.g., BLD Pharmatech) prioritizes cost-effective catalysts and solvents. Recycling Pd catalysts or switching to cheaper ligands (e.g., XPhos) could enhance scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dechlorinated indole derivatives.

    Substitution: Indole derivatives with new substituents replacing the chloro group.

Scientific Research Applications

Physical Properties

The compound is characterized by its stability and reactivity due to the presence of the dioxaborolane moiety, which is known for its ability to participate in various chemical reactions.

Medicinal Chemistry

tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has been explored for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds containing indole structures exhibit anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in Journal of Medicinal Chemistry highlighted the efficacy of similar indole derivatives against various cancer cell lines .

Neuroprotective Effects

Another area of exploration is the neuroprotective potential of this compound. Indole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. A study noted that modifications to the indole structure could enhance neuroprotective effects against neurodegenerative diseases such as Alzheimer's .

Organic Synthesis

The compound serves as an important building block in organic synthesis:

Cross-Coupling Reactions

The presence of the boronate group allows for participation in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules. The versatility of this compound facilitates the preparation of various biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound can also be utilized in the synthesis of novel heterocyclic compounds. Its reactivity can be harnessed to create diverse chemical entities with potential biological activity.

Materials Science

In materials science, the compound's unique properties make it suitable for:

Polymer Chemistry

Research has indicated that incorporating boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. The dioxaborolane moiety can act as a cross-linking agent in polymer formulations .

Nanomaterials

Studies have explored the use of this compound in synthesizing nanomaterials with specific optical or electronic properties. The ability to modify its structure allows for tailoring these materials for applications in sensors or electronic devices .

Case Study 1: Anticancer Research

A recent study investigated the anticancer effects of a series of indole derivatives similar to this compound on human breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Polymer Development

In a study focused on enhancing polymer properties, researchers incorporated boron-containing compounds into polycarbonate matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polycarbonates.

Mechanism of Action

The compound’s mechanism of action in biological systems would depend on its specific interactions with molecular targets. The indole core can interact with various enzymes and receptors, while the boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a. tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate (CAS: 1072944-96-7)
  • Key Differences: Boronate ester at C2 (vs.
  • However, the absence of chlorine limits electronic modulation for directed functionalization .
  • Applications : Used in medicinal chemistry for synthesizing V1a vasopressin receptor ligands .
b. tert-Butyl 5-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate (CAS: 213318-44-6)
  • Key Differences : Chlorine at C5 (vs. C4).
  • This positional isomer may exhibit distinct reactivity in cross-coupling or halogen-exchange reactions .

Core Heterocycle Modifications

a. tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)isoindoline-2-Carboxylate (CAS: 905273-91-8)
  • Key Differences : Isoindoline (saturated bicyclic core) replaces indole.
  • The saturated core may enhance flexibility in binding to biological targets .
  • Applications : Explored in CNS-targeted drug discovery due to improved blood-brain barrier penetration .
b. 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-Indole (CAS: N/A)
  • Key Differences : Lacks tert-butyl carbamate; methyl group at N1.
  • Impact: The absence of the tert-butyl group reduces steric bulk, increasing reactivity but decreasing solubility in nonpolar solvents. The methyl group limits further N-functionalization .

Functional Group Variations

a. 5-Chloro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS: 934660-16-9)
  • Key Differences: No tert-butyl carbamate; chlorine at C5.
  • Impact : Lower molecular weight (277.56 vs. 377.67) improves volatility but reduces stability. The free N-H allows direct functionalization but requires protection in multi-step syntheses .
b. tert-Butyl 3-Methyl-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate (CAS: 869852-13-1)
  • Key Differences : Methyl group at C3; boronate ester at C2.
  • Impact : Increased steric hindrance at C3 may slow coupling reactions. The methyl group could enhance lipophilicity for membrane-permeable drug candidates .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight Boronate Position Key Substituents Applications
Target Compound C₁₉H₂₅BClNO₄ 377.67 C3 Cl (C4), tert-butyl (N1) PET tracers, kinase inhibitors
tert-Butyl 2-Boronyl Indole C₁₉H₂₆BNO₄ 343.23 C2 tert-butyl (N1) Vasopressin receptor ligands
5-Chloro-2-Boronyl Indole C₁₄H₁₇BClNO₂ 277.56 C2 Cl (C5) Fragment-based drug discovery
Isoindoline Analogue C₁₉H₂₈BNO₄ 345.24 C5 (isoindoline) tert-butyl (N2) CNS-targeted therapies

Biological Activity

tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 1256359-94-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group and a dioxaborolane moiety, which may contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC17H24BClO4
Molecular Weight348.84 g/mol
Melting PointNot specified
SolubilityNot specified
Purity≥ 95%

Biological Activity

Research indicates that compounds with indole and dioxaborolane structures exhibit various biological activities:

  • Anticancer Properties:
    • Compounds similar to the target molecule have shown promise in inhibiting cancer cell proliferation. For instance, studies on related indole derivatives demonstrated efficacy against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects:
    • Indole derivatives are known to modulate inflammatory responses. The potential for this compound to inhibit pro-inflammatory cytokines could be explored further.
  • Antimicrobial Activity:
    • Some studies have indicated that dioxaborolane-containing compounds possess antimicrobial properties against various pathogens.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of indole-based compounds for their anticancer activity. The results demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against several cancer cell lines. The proposed mechanism involved the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on indole derivatives published in Pharmacology Reports, researchers identified that certain indoles could significantly reduce inflammation in animal models by inhibiting NF-kB activation and decreasing cytokine production . This suggests that this compound may have similar properties worth investigating.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?

  • Methodology : The compound can be synthesized via sequential functionalization of the indole scaffold. First, protect the indole NH group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) . Subsequent boronation at the 3-position is achieved via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions. Chlorination at the 4-position can be performed using N-chlorosuccinimide (NCS) in dichloromethane.
  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify intermediates via column chromatography. Ensure anhydrous conditions to preserve boronate stability .

Q. How should this compound be characterized to confirm its structure and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., Boc group at 1-position, boronate at 3-position, chlorine at 4-position). The tert-butyl group typically shows a singlet at ~1.6 ppm in ¹H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for related indole-boronate derivatives in crystallographic studies .
    • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate in drug discovery applications?

  • Optimization Strategies :

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
  • Base and Solvent : Employ Cs₂CO₃ or K₃PO₄ in THF/water mixtures (3:1) to enhance reactivity.
  • Temperature : Reactions typically proceed at 80–100°C under microwave irradiation for faster kinetics.
  • Byproduct Mitigation : Monitor for protodeboronation (common in electron-deficient aryl boronic esters) using LC-MS. Additives like NaHCO₃ can stabilize the boronate .
    • Case Study : highlights the use of similar indole-boronates in synthesizing anti-HIV non-nucleoside reverse transcriptase inhibitors, emphasizing coupling with halogenated heterocycles .

Q. What strategies mitigate the moisture sensitivity of the dioxaborolane group during synthesis and storage?

  • Handling Protocols :

  • Synthesis : Conduct boronation steps under argon/nitrogen with rigorously dried solvents (e.g., THF distilled over Na/benzophenone).
  • Storage : Store the compound in amber vials under inert gas at –20°C, with desiccants like molecular sieves.
  • Stability Testing : Periodically assess boronate integrity via ¹¹B NMR; degradation products (e.g., boric acid) appear as broad peaks at ~18 ppm .
    • Contradictions : While suggests pinacol boronates are stable under basic conditions, notes sensitivity to prolonged exposure to protic solvents—highlighting the need for condition-specific validation .

Q. How can researchers resolve contradictions in yields or byproducts observed during scale-up synthesis?

  • Troubleshooting :

  • Scale-Up Adjustments : Replace batch reactors with flow chemistry for improved heat/mass transfer.
  • Byproduct Analysis : Use LC-MS/MS to identify intermediates (e.g., dechlorinated or deborylated species). For example, over-chlorination at the 4-position may require stricter stoichiometric control of NCS .
  • DoE (Design of Experiments) : Vary parameters like catalyst loading, solvent polarity, and reaction time to map optimal conditions.
    • Case Example : reports synergic effects in multi-step syntheses of indole derivatives, where iterative optimization of coupling and protection steps enhanced overall yield .

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